molecular formula C25H27N3O2 B1459769 Tetrahydrofluoroene 52 CAS No. 1398510-92-3

Tetrahydrofluoroene 52

Cat. No. B1459769
CAS RN: 1398510-92-3
M. Wt: 401.5 g/mol
InChI Key: LYLIIGQPIKTONH-RUZDIDTESA-N
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Description

Tetrahydrofluoroene 52, also known as MK-6913, is a potent and selective estrogen receptor β agonist . It is a highly substituted tetrahydrofluorene derivative .


Molecular Structure Analysis

The molecular structure of this compound is complex. The molecular formula is C25H27N3O2 . More detailed structural analysis would require specific scientific techniques and tools.

Scientific Research Applications

Biotransformation in Rabbits

Research has shown that 2,3,3,3-tetrafluoropropene (HFO-1234yf), a fluorocarbon replacement with low global warming potential, undergoes biotransformation in rabbits. Upon exposure, the predominant metabolite identified was N-acetyl-S-(3,3,3-trifluoro-2-hydroxypropanyl)-l-cysteine, along with other metabolites such as S-(3,3,3-Trifluoro-2-hydroxypropanyl)mercaptolactic acid and inorganic fluoride, indicating a low extent of biotransformation (Schuster et al., 2010) Schuster, Bertermann, Rusch, & Dekant, 2010.

Molecular Modeling for Refrigerant Applications

Molecular modeling has been used to predict the thermophysical properties of 2,3,3,3-tetrafluoro-1-propene (HFO-1234yf) for its application as an alternative refrigerant. The developed force field enables reliable predictions of vapor-liquid equilibria, supporting its use in technical applications (Raabe & Maginn, 2010) Raabe & Maginn, 2010.

Cancer Risk Assessment

A comprehensive study investigated the cancer risk among workers exposed to tetrafluoroethylene in the production of fluorinated polymers. The study found increased risks for liver and kidney cancers and leukemia but highlighted the need for further research to conclusively confirm or refute the hypothesis that tetrafluoroethylene is carcinogenic to humans (Consonni et al., 2013) Consonni, Straif, Symons, Tomenson, van Amelsvoort, Sleeuwenhoek, Cherrie, Bonetti, Colombo, Farrar, & Bertazzi, 2013.

Difluoromethylation and Trifluoromethylation Reagents

Tetrafluoroethane β-sultone (TFES) has been identified as a precursor for various fluorinating reagents, enabling difluoromethylation and trifluoromethylation reactions. These reactions are crucial for the design of drug candidates and synthesis of novel functional materials, highlighting the importance of TFES derivatives in medicinal chemistry and material science (Zhang, Chen, Guo, Xiao, & Gu, 2014) Zhang, Chen, Guo, Xiao, & Gu, 2014.

Gas Permeation Properties of Fluorine-Silica Membranes

The development of fluorine-silica membranes using triethoxyfluorosilane (TEFS) has demonstrated significant potential for molecular sieving applications. These membranes show high H2 permeance and selectivity, making them suitable for processes such as methylcyclohexane (MCH) dehydrogenation to produce toluene (TOL), thereby contributing to advancements in separation technologies (Kanezashi, Matsutani, Wakihara, Nagasawa, Okubo, & Tsuru, 2017) Kanezashi, Matsutani, Wakihara, Nagasawa, Okubo, & Tsuru, 2017.

Mechanism of Action

Tetrahydrofluoroene 52 acts as a potent and selective estrogen receptor β agonist . This means it binds to and activates estrogen receptor β, which can influence various biological processes.

properties

IUPAC Name

(9aS)-3-tert-butyl-9a-(2-phenoxyethyl)-9,10-dihydro-8H-indeno[2,1-e]benzotriazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-24(2,3)28-22-10-9-19-20(23(22)26-27-28)16-25(12-11-17(29)15-21(19)25)13-14-30-18-7-5-4-6-8-18/h4-10,15H,11-14,16H2,1-3H3/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLIIGQPIKTONH-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C3=C(C=C2)C4=CC(=O)CCC4(C3)CCOC5=CC=CC=C5)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C2=C(C3=C(C=C2)C4=CC(=O)CC[C@]4(C3)CCOC5=CC=CC=C5)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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